Mps1-IN-2

Description

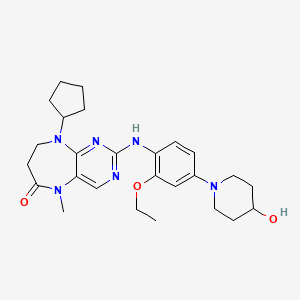

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mps1-IN-2: A Technical Guide to its Structure, Properties, and Inhibition of a Key Mitotic Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for the development of novel anticancer therapeutics.[3] Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Structure and Physicochemical Properties

This compound belongs to a class of pyrimidodiazepinone-based inhibitors.[1][4] Its chemical structure and key physicochemical properties are summarized in the tables below.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 9-cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one | GlpBio |

| Molecular Formula | C₂₆H₃₆N₆O₃ | GlpBio, APExBIO |

| Molecular Weight | 480.6 g/mol | GlpBio, APExBIO |

| CAS Number | 1228817-38-6 | GlpBio, APExBIO |

| Appearance | Crystalline solid | APExBIO |

| SMILES | CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | GlpBio |

Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | Soluble (e.g., 1 mg/mL) | GlpBio, APExBIO |

| Ethanol | Slightly soluble | GlpBio |

| DMF | 1 mg/mL | GlpBio |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | GlpBio |

Biological Activity and Selectivity

This compound is a potent inhibitor of Mps1 kinase with a half-maximal inhibitory concentration (IC₅₀) of 145 nM.[1][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain.[1] A co-crystal structure of a methoxy analog of this compound with the Mps1 kinase domain revealed a hydrogen bond with the hinge residue Gly605.[1][4]

This compound exhibits high selectivity for Mps1 over a broad panel of other kinases. While highly selective, it has been noted to also inhibit Polo-like kinase 1 (Plk1) with a dissociation constant (Kd) of 61 nM.

In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ / Kd | Assay Conditions | Reference |

| Mps1 | 145 nM (IC₅₀) | In vitro kinase assay with 1 µM ATP | [1][4] |

| Plk1 | 61 nM (Kd) | Not specified |

Mps1 Signaling Pathway

Mps1 is a central regulator of the spindle assembly checkpoint (SAC). Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, ultimately leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Caption: Mps1 signaling pathway at the spindle assembly checkpoint.

Experimental Protocols

In Vitro Mps1 Kinase Assay (Lanthascreen™ Method)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Mps1 kinase.

Materials:

-

Recombinant human Mps1 kinase

-

Fluorescein-labeled poly-Glu-Tyr (pEY) peptide substrate

-

Tb-anti-pY antibody

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 5 µL of a solution containing Mps1 kinase and the pEY substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of a solution containing Tb-anti-pY antibody in TR-FRET dilution buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the emission signals (520/495) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Co-crystallization of Mps1 Kinase Domain with an Inhibitor

The following is a generalized protocol for obtaining co-crystals of the Mps1 kinase domain with an inhibitor like a this compound analog. Specific conditions will need to be optimized.

Materials:

-

Purified, concentrated Mps1 kinase domain protein

-

This compound analog (e.g., methoxy-Mps1-IN-2) dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization screens (various buffers, precipitants, and salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

-

Cryoprotectant solution

-

X-ray diffraction equipment

Procedure:

-

Incubate the purified Mps1 kinase domain with a molar excess (e.g., 3-5 fold) of the this compound analog for at least one hour on ice to allow for complex formation.

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex with the crystallization screen solutions in various ratios (e.g., 1:1, 2:1).

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Once crystals of suitable size are obtained, they are carefully harvested and cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure to determine the binding mode of the inhibitor.

Mps1 Inhibitor Discovery and Characterization Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel Mps1 inhibitors.

Caption: A typical workflow for Mps1 inhibitor discovery.

Conclusion

This compound serves as a valuable chemical probe for elucidating the complex roles of Mps1 kinase in cell cycle regulation and as a lead compound for the development of novel anticancer agents. This technical guide provides a foundational understanding of its properties and the methodologies used for its characterization, aiming to facilitate further research and drug development efforts targeting the Mps1 kinase.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Guardian of Genomic Integrity: Mps1's Crucial Role in Mitosis and Cell Cycle Control

A Technical Guide for Researchers and Drug Development Professionals

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a pivotal role in orchestrating a flawless mitotic progression. Its function as a master regulator of the Spindle Assembly Checkpoint (SAC) ensures the faithful segregation of chromosomes, preventing aneuploidy, a hallmark of cancer. This technical guide provides an in-depth exploration of Mps1's functions, its intricate signaling networks, and the experimental methodologies used to investigate this critical cell cycle kinase.

Mps1: At the Helm of the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint is a sophisticated surveillance mechanism that halts the cell cycle in metaphase until every chromosome is correctly attached to the mitotic spindle. Mps1 is a central component of this checkpoint, acting as an upstream kinase that initiates the signaling cascade.[1] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis.[2]

Upon sensing unattached or improperly attached kinetochores, Mps1 is recruited to these sites where it triggers a phosphorylation cascade.[1] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation and initiating anaphase.

Key Substrates and Downstream Effectors

Mps1's regulatory role is executed through the phosphorylation of a multitude of downstream substrates. Some of the most critical targets include:

-

KNL1 (Kinetochore-Null 1): Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs within the KNL1 protein.[3][4] This creates a scaffold for the recruitment of other essential checkpoint proteins, including the Bub1/Bub3 and BubR1/Bub3 complexes.[3]

-

Bub1 (Budding uninhibited by benzimidazoles 1): Following its recruitment to KNL1, Bub1 is also a direct substrate of Mps1. Mps1-mediated phosphorylation of Bub1 is a crucial step for the subsequent recruitment of Mad1.[3][5][6]

-

Mad1 (Mitotic arrest deficient 1): The recruitment of the Mad1-Mad2 complex to the kinetochore is a pivotal event in SAC activation. Mps1 phosphorylation of Bub1 creates a binding site for Mad1, bringing it to the unattached kinetochore.[3][5][6] Mps1 can also directly phosphorylate Mad1, further promoting the assembly of the MCC.[3][4]

-

Ndc80 Complex: Mps1 directly interacts with the Ndc80 complex, a key component of the outer kinetochore that mediates microtubule binding.[7][8][9] This interaction is crucial for Mps1's localization to the kinetochore and is regulated by both Mps1 autophosphorylation and the activity of other kinases like Aurora B.

-

Ska Complex: Mps1 regulates the stability of kinetochore-microtubule attachments by phosphorylating components of the Ska complex.[2][10][11] This function is important for the correction of erroneous attachments.

Quantitative Insights into Mps1 Function

The study of Mps1 has been greatly advanced by the development of specific small molecule inhibitors. These compounds have been instrumental in dissecting its function and are being explored as potential anti-cancer therapeutics. The following tables summarize key quantitative data related to Mps1 activity and inhibition.

| Mps1 Inhibitor | IC50 (nM) | Target | Reference |

| Reversine | 6 | Mps1 | [12] |

| AZ3146 | 35 | Mps1 | [13] |

| Mps1-IN-1 | 367 | Mps1 | [14] |

| Mps1-IN-2 | 145 | Mps1/Plk1 | [14] |

| NMS-P715 | 182 | Mps1 | [15] |

| Cpd-5 | 9.2 | Mps1 | [15] |

| Experimental Condition | Observation | Quantitative Change | Reference |

| Nocodazole Treatment | Mps1 Kinetochore Intensity | Increased | [16] |

| Reversine Treatment | Mps1 Kinetochore Intensity | Increased | [16][17] |

| Mps1-IN-1 Treatment | Mps1 Kinetochore Intensity | Increased | [16] |

| Aurora B Inhibition (ZM447439) | Mps1 Kinetochore Intensity | Decreased | [16] |

Experimental Protocols for Mps1 Research

In Vitro Mps1 Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the activity of Mps1 using a recombinant substrate.

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)

-

5x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

-

ATP solution (e.g., 10 mM)

-

[γ-³²P]ATP (if using autoradiography for detection)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or other detection system

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Buffer

-

2.5 µL of 10x substrate solution

-

1 µL of recombinant Mps1 enzyme (concentration to be optimized)

-

x µL of inhibitor or vehicle (DMSO)

-

ddH₂O to a final volume of 22.5 µL.

-

-

Initiate the reaction by adding 2.5 µL of 10x ATP solution (containing a mix of cold ATP and [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the substrate using a phosphorimager.

Mps1 Immunoprecipitation from Mitotic Human Cells

This protocol outlines the immunoprecipitation of Mps1 from cells arrested in mitosis.

Materials:

-

Human cell line (e.g., HeLa, U2OS)

-

Nocodazole or other mitotic arresting agent

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-Mps1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to ~80% confluency and treat with a mitotic arresting agent (e.g., 100 ng/mL nocodazole for 16 hours) to enrich for mitotic cells.

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-Mps1 antibody or control IgG overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluate by Western blotting using an anti-Mps1 antibody.

Live-Cell Imaging of Mps1 Dynamics

This protocol provides a general framework for visualizing Mps1 localization and dynamics in living cells.

Materials:

-

Human cell line stably expressing a fluorescently tagged Mps1 (e.g., Mps1-GFP)

-

Glass-bottom imaging dishes or chamber slides

-

Live-cell imaging medium (e.g., CO₂-independent medium supplemented with FBS)

-

A high-resolution fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂)

-

Image acquisition and analysis software

Procedure:

-

Plate the Mps1-GFP expressing cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage within the incubation chamber and allow the temperature and atmosphere to equilibrate.

-

Locate cells of interest entering or in mitosis.

-

Acquire time-lapse images using appropriate filter sets for the fluorescent protein. Minimize phototoxicity by using the lowest possible laser power and exposure times.

-

If studying the effect of inhibitors, add the compound to the imaging medium at the desired concentration and continue time-lapse imaging.

-

Analyze the acquired images to quantify changes in Mps1 localization, intensity, and dynamics over time.

Visualizing Mps1 Signaling Networks

The following diagrams, generated using the DOT language, illustrate key Mps1-regulated pathways.

Spindle Assembly Checkpoint (SAC) Activation Cascade

References

- 1. researchgate.net [researchgate.net]

- 2. Mps1 Regulates Kinetochore-Microtubule Attachment Stability via the Ska Complex to Ensure Error-Free Chromosome Segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 5. Molecular mechanism of Mad1 kinetochore targeting by phosphorylated Bub1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling | Semantic Scholar [semanticscholar.org]

- 9. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PXD006135 - Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - OmicsDI [omicsdi.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. usbio.net [usbio.net]

- 14. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Release of Mps1 from kinetochores is crucial for timely anaphase onset - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

Mps1-IN-2: A Dual Inhibitor of Mps1 and Plk1 for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1 (Monopolar spindle 1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Upregulation of Mps1 is observed in various cancers, making it an attractive target for therapeutic intervention.[1] Polo-like kinase 1 (Plk1) is another key regulator of mitotic progression, with roles in centrosome maturation, spindle assembly, and cytokinesis.[2] Its overexpression is also a common feature in many human tumors.[3] Mps1-IN-2 is a potent, ATP-competitive small molecule inhibitor that has been identified as a dual inhibitor of both Mps1 and Plk1.[4][5] This guide provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols to characterize it, and the signaling pathways it targets.

Data Presentation

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets, Mps1 and Plk1, as well as its broader kinase selectivity, has been characterized using in vitro kinase assays.

| Target Kinase | IC50 (nM) | Kd (nM) | Method | Reference |

| Mps1 | 145 | 12 | Lanthascreen Kinase Assay | [4][5] |

| Plk1 | - | 61 | Lanthascreen Kinase Assay | [4] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Kinase Selectivity Profile of this compound

This compound was screened against a panel of 352 kinases to determine its selectivity. While highly potent against Mps1 and Plk1, it demonstrated significant activity against a limited number of other kinases.

| Off-Target Kinase | Inhibition Data | Reference |

| Gak | Major off-target | [5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Lanthascreen™ TR-FRET)

This protocol describes the determination of the IC50 value of this compound against Mps1 and Plk1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant Mps1 or Plk1 kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase solution in assay buffer.

-

Prepare a 2X substrate and 2X ATP solution in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to a 4X final concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of 4X this compound dilution to the assay plate wells.

-

Add 2.5 µL of 2X kinase solution to the wells.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA to stop the kinase reaction.

-

Add 10 µL of the 2X detection solution to each well.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

-

Calculate the emission ratio (520/495).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Mitotic Arrest Bypass Assay

This assay evaluates the ability of this compound to override the spindle assembly checkpoint, which is artificially activated by a microtubule-depolymerizing agent like nocodazole.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Nocodazole

-

This compound

-

Propidium iodide (PI) for DNA staining

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

-

Synchronization:

-

Treat cells with nocodazole (e.g., 100 ng/mL) for 16-24 hours to arrest them in mitosis.

-

-

Inhibitor Treatment:

-

Add this compound at various concentrations to the nocodazole-arrested cells.

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash with PBS and fix in cold 70% ethanol.

-

Treat with RNase A and stain with propidium iodide.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G1, S, and G2/M phases. A decrease in the 4N (G2/M) population and an increase in the sub-G1 or >4N population indicates mitotic slippage and cell death.

-

Western Blot Analysis of Cyclin B1 Degradation

This protocol assesses the downstream effect of mitotic checkpoint bypass by measuring the degradation of Cyclin B1, a key event for mitotic exit.

Materials:

-

Cell lysates from the mitotic arrest bypass assay

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Primary antibodies: anti-Cyclin B1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary anti-Cyclin B1 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.

-

A decrease in the Cyclin B1 protein levels in this compound treated samples compared to the nocodazole-only control indicates premature mitotic exit.

-

Mandatory Visualization

Signaling Pathway: Mps1 and Plk1 in the Spindle Assembly Checkpoint

Caption: Mps1 and Plk1 signaling in the Spindle Assembly Checkpoint.

Experimental Workflow: Characterization of a Dual Mps1/Plk1 Inhibitor

Caption: Workflow for characterizing a dual Mps1/Plk1 inhibitor.

Conclusion

This compound serves as a valuable chemical tool for investigating the combined inhibition of Mps1 and Plk1, two kinases central to mitotic regulation and frequently overexpressed in cancer. This guide provides the foundational data and methodologies for researchers to effectively utilize and further characterize this compound in their studies. The dual inhibitory nature of this compound offers a unique opportunity to explore the synergistic effects of targeting both the spindle assembly checkpoint and broader mitotic progression for potential therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. graphviz.org [graphviz.org]

- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Effects of Mps1 Inhibition with Mps1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of Mps1-IN-2, a small molecule inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 disrupts this checkpoint, leading to a cascade of cellular events that are of significant interest in cancer research and drug development. This guide details the mechanism of action of this compound, summarizes its quantitative cellular effects, provides detailed protocols for key experimental investigations, and visualizes the pertinent signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Mps1 kinase.[4][5] It belongs to the pyrimidodiazepinone scaffold series and exerts its inhibitory effect by binding to the ATP-binding pocket of the Mps1 kinase domain. This prevents the phosphorylation of Mps1 substrates, thereby blocking its catalytic activity which is essential for the proper functioning of the spindle assembly checkpoint.

Quantitative Data on the Effects of Mps1 Inhibition

The inhibition of Mps1 by this compound and its analogue Mps1-IN-1 leads to distinct and quantifiable cellular phenotypes. The following tables summarize key in vitro data for these compounds.

| Inhibitor | Target Kinase | IC50 (nM) | Kinase Assay Conditions |

| Mps1-IN-1 | Mps1 | 367 | 1 µM ATP |

| This compound | Mps1 | 145 | 1 µM ATP |

Table 1: In vitro kinase inhibition data for Mps1-IN-1 and this compound. The half-maximal inhibitory concentration (IC50) indicates the potency of the inhibitors against Mps1 kinase activity. Data sourced from[4].

| Cell Line | Treatment | Effect | Quantitative Measure |

| U2OS | Mps1-IN-1 / this compound | Bypass of nocodazole-induced mitotic arrest | Decrease in Cyclin B levels after 4 hours |

| HeLa S3 | Mps1-IN-1 | Exit from mitosis | Increased percentage of cells with reassembled nuclear envelopes |

| PtK2 | Mps1-IN-1 | Disruption of Mad2 recruitment to kinetochores | Reduced HsMad2-EYFP signal at kinetochores in mitotic cells |

Table 2: Summary of cellular effects induced by Mps1 inhibitors. These effects highlight the role of Mps1 in maintaining the spindle assembly checkpoint. Data sourced from[4].

Experimental Protocols

The following are detailed, representative protocols for key experiments used to investigate the cellular effects of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Western Blotting for Cyclin B1 Levels

This protocol is designed to assess the effect of this compound on the bypass of mitotic arrest by measuring the levels of Cyclin B1, a key protein degraded upon mitotic exit.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Cyclin B1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

U2OS cells

-

This compound

-

Nocodazole

-

MG132 (proteasome inhibitor, as a control)

Procedure:

-

Cell Culture and Treatment: Seed U2OS cells and grow to 70-80% confluency. Synchronize cells in mitosis by treating with thymidine followed by nocodazole. Treat the mitotically arrested cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for a specified time course (e.g., 4 hours). Include a condition with this compound and MG132 to confirm that Cyclin B1 degradation is proteasome-dependent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin B1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative levels of Cyclin B1 in each condition. A decrease in Cyclin B1 levels in the this compound treated sample compared to the nocodazole-only control indicates a bypass of the mitotic arrest.

Immunofluorescence for Mad2 Localization

This protocol is used to visualize the effect of this compound on the recruitment of the spindle assembly checkpoint protein Mad2 to kinetochores.

Materials:

-

HeLa cells stably expressing a fluorescently tagged Mad2 (e.g., GFP-Mad2)

-

Glass coverslips

-

This compound

-

Nocodazole

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Mouse anti-centromere antibody (ACA/CREST)

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed HeLa-GFP-Mad2 cells on glass coverslips. Treat cells with this compound (e.g., 10 µM) and/or nocodazole for a suitable duration to enrich for mitotic cells with unattached kinetochores.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with the primary antibody against a kinetochore marker (e.g., ACA/CREST) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the GFP-Mad2 signal intensity at the kinetochores (identified by the ACA/CREST signal). A reduction in GFP-Mad2 at kinetochores in this compound treated cells indicates a failure in its recruitment.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability over a longer time course.

Materials:

-

HCT116 cells

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and a DMSO control.

-

Incubation: Incubate the cells for a desired period (e.g., 96 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control. This data can be used to generate a dose-response curve and determine the IC50 for cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Mps1 in the Spindle Assembly Checkpoint.

Caption: Immunofluorescence Experimental Workflow.

This guide provides a comprehensive technical overview for investigating the cellular effects of Mps1 inhibition by this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers in the field of cell cycle regulation and cancer drug discovery.

References

- 1. lncreased risk of slippage upon disengagement of the mitotic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Interplay of Mps1-IN-2, Aneuploidy, and Chromosomal Instability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Monopolar Spindle 1 (Mps1) kinase, the functional consequences of its inhibition by the small molecule Mps1-IN-2, and the resulting induction of aneuploidy and chromosomal instability (CIN). This guide details the core signaling pathways, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for studying these phenomena.

Introduction: Mps1 Kinase as a Master Regulator of Mitosis

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a conserved dual-specificity kinase that plays a pivotal role in ensuring the fidelity of cell division.[1] Its most critical function is at the apex of the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance mechanism that delays the onset of anaphase until every chromosome is correctly attached to the mitotic spindle.[2][3][4][5] Mps1 localizes to unattached kinetochores—the protein structures on chromosomes where spindle microtubules connect—and initiates a signaling cascade that prevents the premature separation of sister chromatids.[5][6] By phosphorylating the kinetochore scaffold protein Knl1, Mps1 creates a docking site for other essential SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[2] This cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key proteins like securin and cyclin B for degradation to allow anaphase to proceed.[4][6]

Inhibition of Mps1 kinase activity disrupts this crucial checkpoint, leading to a cascade of events including premature anaphase entry, chromosome mis-segregation, and ultimately, a state of aneuploidy (an incorrect number of chromosomes) and chromosomal instability (a persistent high rate of chromosome mis-segregation).[7][8] Because many cancer cells are highly aneuploid and exhibit a dependency on a functional SAC for survival, Mps1 has emerged as a promising therapeutic target.[1][9][10]

This compound: A Selective ATP-Competitive Inhibitor

This compound is a potent and selective small molecule inhibitor of Mps1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Mps1 kinase domain and preventing the phosphorylation of its downstream substrates.[7][11] This direct inhibition effectively abrogates the Spindle Assembly Checkpoint, even in the presence of microtubule-disrupting agents that would normally trigger a robust mitotic arrest.[7] The cellular consequence of Mps1 inhibition is a "mitotic breakthrough," where cells prematurely exit mitosis without proper chromosome alignment, leading to severe segregation errors.[12][13]

Data Presentation: Quantitative Analysis of Mps1 Inhibitors

The potency of Mps1 inhibitors can be quantified both in enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

| Inhibitor | Target | Assay Type | IC50 Value | Reference |

| This compound | Mps1 | Kinase Assay | 367 nM | [11] |

| MPI-0479605 | Mps1 | Kinase Assay | 1.8 nM | [14] |

| BAY 1161909 | Mps1 | Kinase Assay | < 10 nM | [12][13] |

| BAY 1217389 | Mps1 | Kinase Assay | < 10 nM | [12][13] |

| Generic MPS1/TTK Inhibitor | Mps1 | Kinase Assay | 5.8 nM | [15] |

| Generic MPS1/TTK Inhibitor | DLD1 Cells | Colony Formation | 24.6 nM | [15] |

| Generic MPS1/TTK Inhibitor | HCT116 Cells | Colony Formation | 20.1 nM | [15] |

| Generic MPS1/TTK Inhibitor | U2OS Cells | Colony Formation | 20.6 nM | [15] |

Table 1: IC50 values of selected Mps1 inhibitors.

| Treatment | Cell Line | Effect Observed | Quantitative Measurement | Reference |

| Mps1 Inhibitor (PF-3837) | T47D | Shortened Mitosis | Statistically significant decrease (p=0.001) | [16] |

| Mps1 Inhibitor (PF-3837) | MDA-MB-468 | Shortened Mitosis | Statistically significant decrease (p=0.0002) | [16] |

| Mps1 Depletion (RNAi) | Breast Cancer Cells | Increased Aberrant Mitoses | Significant increase in mitotic errors | [9] |

| Mps1 Truncation (Mps1DK) | Mouse T-cells | Increased Aneuploidy | Significant increase in DNA content variation | [17][18] |

| Mps1 Inhibitor (Reversine) | RPE-1 Cells | Chromosome Mis-segregation | Used to generate aneuploid cell populations | [19] |

Table 2: Cellular effects of Mps1 inhibition on mitotic progression and aneuploidy.

Signaling Pathways and Experimental Workflows

The Spindle Assembly Checkpoint (SAC) Pathway

The following diagram illustrates the central role of Mps1 in the SAC signaling cascade. Mps1 at unattached kinetochores initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the APC/C to prevent premature anaphase.

Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade initiated by Mps1.

Mechanism of this compound and Induction of Chromosomal Instability

This diagram shows how this compound intervenes in the SAC pathway. By blocking the ATP-binding site of Mps1, it prevents downstream signaling, leading to a failure to arrest in mitosis, resulting in chromosome mis-segregation and aneuploidy.

Caption: Mechanism of this compound leading to chromosomal instability (CIN).

Experimental Workflow for Assessing CIN

This flowchart outlines a typical experimental procedure to quantify aneuploidy and CIN following treatment with this compound.

Caption: Workflow for the experimental assessment of chromosomal instability.

Experimental Protocols

In Vitro Mps1 Kinase Assay

Protocol to measure the direct inhibitory effect of this compound on Mps1 kinase activity.

-

Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[14]

-

Enzyme and Substrate: Add recombinant full-length Mps1 enzyme (e.g., 25 ng) and a suitable substrate like Myelin Basic Protein (MBP) to the reaction wells.[14]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 40 µM) mixed with radiolabeled [γ-33P]ATP.[14] Incubate at room temperature for a defined period (e.g., 45 minutes).[14]

-

Terminate Reaction: Stop the reaction by adding 3% phosphoric acid.[14]

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression.

Mitotic Arrest Abrogation Assay

Protocol to assess the ability of this compound to override the SAC.

-

Cell Culture: Plate cells (e.g., HeLa, HCT116) at an appropriate density and allow them to adhere overnight.

-

Induce Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) or a microtubule-stabilizing agent like paclitaxel to induce a robust SAC-dependent mitotic arrest. Incubate for 16-18 hours.

-

Inhibitor Treatment: To the mitotically arrested cells, add varying concentrations of this compound or DMSO control.

-

Time-Course Analysis: Harvest cells at different time points (e.g., 0, 1, 2, 4 hours) after inhibitor addition.

-

Analysis by Flow Cytometry: Fix the cells in ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry. A decrease in the 4N DNA content (mitotic population) and an increase in >4N content (resulting from mitotic slippage) indicates SAC abrogation.

-

Analysis by Microscopy: Alternatively, fix cells and stain with DAPI. Quantify the mitotic index (percentage of cells with condensed chromosomes). A decrease in the mitotic index over time in this compound treated cells compared to control demonstrates SAC override.[13]

Immunofluorescence for Mitotic Defects

Protocol to visualize and quantify chromosome segregation errors.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO for a duration equivalent to one or two cell cycles (e.g., 24-48 hours).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Anti-α-tubulin (to visualize the mitotic spindle).

-

Anti-γ-tubulin (to visualize centrosomes).

-

Anti-CENP-A/B (to visualize centromeres/kinetochores).

-

-

Secondary Antibody Incubation: Wash cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

DNA Staining and Mounting: Stain DNA with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Score at least 100 anaphase cells per condition for mitotic defects such as:

-

Lagging chromosomes: Chromosomes that fail to connect to the spindle and are left behind at the metaphase plate.

-

Anaphase bridges: Chromatin stretched between the two separating masses of chromosomes.

-

Micronuclei: Small, extra-nuclear bodies containing whole chromosomes or fragments that were lost during mitosis.[20][21]

-

Fluorescence In Situ Hybridization (FISH) for Aneuploidy

Protocol for direct quantification of chromosome copy number.

-

Cell Preparation: Prepare mitotic or interphase cells following this compound treatment. For interphase analysis, cells can be harvested directly. For mitotic spreads, cells are first arrested in mitosis (e.g., with colcemid), harvested, treated with a hypotonic solution, and then fixed.

-

Hybridization: Drop the fixed cell suspension onto a microscope slide and allow it to air dry.

-

Probe Application: Apply chromosome-specific centromeric enumeration probes (e.g., for chromosomes 7 and 8) directly to the slide.[22]

-

Denaturation: Co-denature the cellular DNA and the probe DNA by heating the slide on a hot plate.

-

Hybridization: Allow the probes to hybridize to their target sequences by incubating the slide in a humidified chamber overnight at 37°C.

-

Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.

-

Counterstaining and Analysis: Counterstain the DNA with DAPI. Using a fluorescence microscope, count the number of signals for each probe in at least 200-300 non-overlapping nuclei.

-

Data Interpretation: Determine the modal chromosome number for each probe in the control population. In the treated population, quantify the percentage of cells that deviate from this modal number to determine the level of aneuploidy.[22][23]

Conclusion and Implications for Drug Development

The inhibition of Mps1 kinase by small molecules like this compound provides a direct and potent method for inducing chromosomal instability and aneuploidy. This is achieved through the abrogation of the Spindle Assembly Checkpoint, a fundamental guardian of genomic integrity during mitosis. The resulting chromosome mis-segregation can trigger mitotic catastrophe and cell death, a mechanism that is particularly relevant for cancer therapy.

For drug development professionals, Mps1 represents a highly attractive target. Cancer cells frequently exhibit underlying chromosomal instability and are often more reliant on the SAC for survival than normal cells.[24] Therefore, they are hypothesized to be more sensitive to the effects of Mps1 inhibition. This creates a potential therapeutic window, where Mps1 inhibitors could selectively eliminate cancer cells. Furthermore, Mps1 inhibitors have shown significant synergistic effects when combined with taxane-based chemotherapies, offering a strategy to enhance efficacy and overcome drug resistance.[12][25] The continued development of highly selective and potent Mps1 inhibitors remains a promising avenue in the pursuit of novel anti-cancer therapeutics.

References

- 1. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 4. rupress.org [rupress.org]

- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromosomal Instability by Inefficient Mps1 Auto-Activation Due to a Weakened Mitotic Checkpoint and Lagging Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. MPS1/TTK Inhibitor | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. embopress.org [embopress.org]

- 25. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

The Role of Mps1 as a Therapeutic Target in Oncology: A Technical Guide

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that serves as a cornerstone of the Spindle Assembly Checkpoint (SAC). The SAC is a critical surveillance mechanism in eukaryotic cells, ensuring the high fidelity of chromosome segregation during mitosis.[1][2] By preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC safeguards genomic stability.[3][4] Mps1's pivotal role is underscored by its function at the apex of the SAC signaling pathway, where it senses kinetochore-microtubule attachment status and initiates the cascade that temporarily halts cell cycle progression.[3][5]

Numerous studies have revealed the overexpression of Mps1 in a wide array of human malignancies, including breast, lung, prostate, and brain cancers, often correlating with higher tumor grades and poor patient prognosis.[6][7][8] Cancer cells, which are frequently characterized by aneuploidy and chromosomal instability, exhibit a heightened dependence on the SAC to survive mitotic stress.[9] This dependency presents a therapeutic vulnerability. Inhibiting Mps1 abrogates the SAC, forcing cancer cells with unaligned chromosomes to prematurely exit mitosis. This leads to severe chromosome missegregation, gross aneuploidy, and ultimately, cell death through a process known as mitotic catastrophe.[9][10] This guide provides a technical overview of Mps1's function, the rationale for its inhibition in oncology, the landscape of inhibitor development, and key experimental methodologies.

Mps1's Central Role in the Spindle Assembly Checkpoint (SAC)

The SAC is a complex signaling network that originates at unattached kinetochores—the protein structures on chromosomes where spindle microtubules bind. Mps1 is one of the first proteins recruited to these unattached kinetochores during mitosis.[11] Its kinase activity is essential for the subsequent recruitment and activation of a host of other critical checkpoint proteins.[1][12]

The Mps1-driven signaling cascade proceeds as follows:

-

Knl1 Phosphorylation: Mps1 directly phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105) on its MELT repeats.[4][5]

-

Bub1/Bub3 Recruitment: Phosphorylated Knl1 serves as a docking platform for the Bub1-Bub3 checkpoint complex.[4][5]

-

Downstream Cascade: The recruitment of Bub1 initiates a further cascade involving the phosphorylation of Bub1 and Mad1 by Mps1.[5] This promotes the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1-Bub3, Mad2, and Cdc20.[5]

-

APC/C Inhibition: The MCC is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin E3 ligase.[12] By binding to the APC/C co-activator Cdc20, the MCC prevents the ubiquitination and subsequent degradation of key anaphase inhibitors, Securin and Cyclin B, thus arresting the cell in mitosis until all chromosomes are properly bioriented.[1][12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 6. MPS1 kinase as a potential therapeutic target in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 8. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling | Journal of Cell Biology | Rockefeller University Press [rupress.org]

Methodological & Application

Protocol for In Vitro Kinase Assay Using Mps1-IN-2

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 activity is implicated in aneuploidy and tumorigenesis, making it an attractive therapeutic target in oncology. Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[4][5] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and other potential Mps1 inhibitors.

Mps1 Signaling Pathway

Mps1 kinase is a central regulator of the SAC. In response to unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[6][7] Key substrates of Mps1 in this pathway include KNL1, Mad1, and Bub1.[6] Phosphorylation of these substrates leads to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and Mps1 kinase.

| Parameter | Value | Reference |

| This compound IC50 | 145 nM | [5][8] |

| Mps1 Apparent Km for ATP | < 1 µM | [8] |

| This compound Solubility | DMSO: 1 mg/ml | [4] |

| DMF: 1 mg/ml | [4] | |

| DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [4] | |

| Ethanol: slightly soluble | [4] |

Experimental Protocol: In Vitro Mps1 Kinase Assay

This protocol provides a generalized method for determining the inhibitory activity of compounds against Mps1 kinase. It can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based assays.

Materials

-

Recombinant human Mps1 (TTK) kinase (BPS Bioscience, Cat. No. 40291 or similar)

-

Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)

-

This compound (Cayman Chemical, Item No. 19401 or similar)

-

ATP (500 µM stock solution)

-

5x Kinase Buffer 1 (BPS Bioscience, Cat. No. 79334 or similar): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Dithiothreitol (DTT, 0.5 M stock solution)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega, Cat. No. V6930; [32P]γ-ATP; or a fluorescent antibody for TR-FRET)

-

96-well or 384-well white assay plates

-

Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence)

Experimental Workflow

Detailed Methodologies

1. Reagent Preparation

-

1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x stock and adding DTT to a final concentration of 1 mM. Prepare this fresh for each experiment.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer containing the same percentage of DMSO as the final assay concentration (typically ≤1%). This will be your 10x inhibitor solution.

-

Master Mix: Prepare a master mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer. The final concentration of Mps1 kinase is typically in the range of 5-50 nM, and the MBP substrate concentration is around 5 µM.[9][10] The exact concentrations should be optimized for your specific assay conditions.

-

ATP Solution: The final ATP concentration should be at or near the Km value for Mps1 to accurately determine the potency of ATP-competitive inhibitors. A concentration of 10 µM ATP is a good starting point.[8]

2. Assay Procedure

-

Add 2.5 µL of the 10x serially diluted this compound or control vehicle (DMSO in 1x Kinase Buffer) to the wells of the assay plate.

-

To the "Positive Control" and "Test Inhibitor" wells, add 12.5 µL of the Master Mix (Mps1 kinase + MBP substrate).

-

To the "Blank" wells, add 12.5 µL of 1x Kinase Buffer without the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 45 minutes.[10]

-

Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection reagent. For example, if using the ADP-Glo™ Kinase Assay:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Read the plate on a luminometer.

3. Data Analysis

-

Subtract the "Blank" reading from all other readings to correct for background.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalpositive control))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Contaminated reagents | Use fresh, high-quality reagents. |

| Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the kinase buffer. | |

| Low signal or no activity | Inactive enzyme | Ensure proper storage and handling of the Mps1 kinase. Avoid repeated freeze-thaw cycles. |

| Incorrect buffer composition | Verify the pH and components of the kinase buffer. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent incubation times | Use a multi-channel pipette for simultaneous additions. |

Conclusion

This protocol provides a robust and adaptable framework for the in vitro evaluation of Mps1 kinase inhibitors. By following these detailed methodologies, researchers can accurately determine the potency and selectivity of compounds like this compound, facilitating the discovery and development of novel therapeutics targeting the Mps1 signaling pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 7. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Determining the Optimal Concentration of Mps1-IN-2 for Mitotic Arrest: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Mps1-IN-2, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase, for inducing mitotic arrest in cultured cells. This document includes an overview of the Mps1 signaling pathway, detailed experimental protocols for dose-response studies, and data presentation guidelines.

Introduction

Monopolar Spindle 1 (Mps1) is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key upstream regulator of the SAC, and its inhibition leads to a compromised checkpoint, resulting in premature anaphase entry, chromosome missegregation, and ultimately, cell death. This makes Mps1 an attractive target for anticancer drug development.

This compound is a small molecule inhibitor of Mps1 with a reported half-maximal inhibitory concentration (IC50) of 145 nM[1]. Determining the optimal concentration of this compound is critical for effectively inducing mitotic arrest in experimental systems without causing off-target effects. These notes provide the necessary protocols to establish the effective dose range for your specific cell line and experimental conditions.

Data Presentation

The following tables summarize the inhibitory activity of this compound and provide a comparative overview of other Mps1 inhibitors to guide the initial concentration range for your experiments.

Table 1: In Vitro Inhibitory Concentration of this compound

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| This compound | Mps1 Kinase | 145 | Not specified in vitro assay | [1] |

Table 2: Effective Concentrations of Other Mps1 Inhibitors for Mitotic Checkpoint Override

| Compound | Concentration | Effect | Cell Line | Reference |

| AZ3146 | 2 µM | Overrides nocodazole-induced mitotic arrest | HeLa | [2] |

| Reversine | 0.5 µM | Blocks recruitment of Mad1 to kinetochores | HeLa | [2] |

| 3MB-PP1 | 10 µM | Accelerates anaphase onset in Mps1-as cells | Mps1-as reconstituted human cells | [3] |

Note: The data in Table 2 is for comparative purposes to provide a general effective concentration range for Mps1 inhibitors. The optimal concentration of this compound must be determined empirically for each cell line and experimental setup.

Signaling Pathways and Experimental Workflows

To visualize the critical pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mps1 Signaling Pathway in Spindle Assembly Checkpoint Activation

Caption: Mps1 signaling cascade at an unattached kinetochore leading to mitotic arrest.

Experimental Workflow for Determining Optimal this compound Concentration

Caption: Step-by-step workflow for determining the optimal this compound concentration.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to determine the optimal this compound concentration for mitotic arrest.

Protocol 1: Dose-Response Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with a range of this compound concentrations to determine the effective dose for inducing mitotic arrest.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates (e.g., 6-well or 24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 50-70% confluency at the time of harvesting.

-

Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for entry into mitosis. A typical incubation time is 16-24 hours.

-

Harvesting: After incubation, harvest the cells for downstream analysis using either Protocol 2, 3, or 4. For adherent cells, this will involve trypsinization.

Protocol 2: Determination of Mitotic Index by Phospho-Histone H3 (Ser10) Staining

Objective: To quantify the percentage of cells in mitosis (mitotic index) following this compound treatment using immunofluorescence staining for phospho-histone H3 (pHH3), a specific marker for mitotic cells.

Materials:

-

Harvested cells from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Microscope slides or imaging plates

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the harvested cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against pHH3 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the slides or image the plates using a fluorescence microscope.

-

Analysis: For each concentration of this compound, count the number of pHH3-positive cells and the total number of DAPI-stained nuclei in multiple fields of view. The mitotic index is calculated as: (Number of pHH3-positive cells / Total number of cells) x 100%.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the cell cycle distribution of this compound treated cells and quantify the percentage of cells in the G2/M phase.

Materials:

-

Harvested cells from Protocol 1

-

Cold 70% Ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Fixation: Resuspend the harvested cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.

Protocol 4: Immunofluorescence Analysis of Mitotic Spindles

Objective: To visually assess the morphology of the mitotic spindle and chromosome alignment in cells treated with this compound.

Materials:

-

Cells grown on coverslips and treated as in Protocol 1

-

Fixation and permeabilization reagents (as in Protocol 2)

-

Blocking buffer

-

Primary antibodies: Mouse anti-α-tubulin and Rabbit anti-pericentrin (for centrosomes)

-

Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG

-

DAPI

-

Confocal or high-resolution fluorescence microscope

Procedure:

-

Follow the fixation, permeabilization, and blocking steps as described in Protocol 2.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against α-tubulin and pericentrin overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire z-stack images of mitotic cells using a confocal microscope.

-

Analysis: Visually inspect the mitotic spindles for defects such as monopolar or multipolar spindles and assess chromosome alignment at the metaphase plate.

By following these protocols, researchers can effectively determine the optimal concentration of this compound for inducing mitotic arrest in their specific cellular context, providing a solid foundation for further studies into the role of Mps1 in cell division and as a potential therapeutic target.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mps1-IN-2 in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mps1-IN-2 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK), a key serine/threonine kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Mps1 is frequently overexpressed in a variety of human cancers, making it an attractive therapeutic target. Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][4][5] this compound has been identified as a dual inhibitor of Mps1 and Polo-like kinase 1 (Plk1), another important mitotic kinase, which may contribute to its cytotoxic effects.

These application notes provide an overview of the cellular effects of this compound and generalized protocols for its use in treating various cancer cell lines. The provided protocols for cell viability, western blot analysis, cell cycle analysis, and apoptosis assays are intended as a starting point and should be optimized for specific experimental systems.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other representative Mps1 inhibitors against their target kinases and various cancer cell lines.

| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |

| This compound | Mps1/Plk1 | Mps1: 145 nM | - | - | [6] |